molecular formula C21H18N4O3S B10877101 methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate

methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate

Cat. No.: B10877101
M. Wt: 406.5 g/mol
InChI Key: STFYNELVQUCZKP-UHFFFAOYSA-N
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Description

Methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is a heterocyclic ester derivative featuring a benzothiazole-pyrazolone core. This compound is structurally characterized by:

  • A methyl ester group at the benzoate moiety.
  • A (Z)-ethylideneamino linker connecting the benzoate to the benzothiazole-pyrazolone system.
  • A 1,3-benzothiazole ring fused with a 3-methyl-5-oxo-pyrazolone scaffold.

Structural determination of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation .

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

methyl 4-[1-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]benzoate

InChI

InChI=1S/C21H18N4O3S/c1-12(22-15-10-8-14(9-11-15)20(27)28-3)18-13(2)24-25(19(18)26)21-23-16-6-4-5-7-17(16)29-21/h4-11,24H,1-3H3

InChI Key

STFYNELVQUCZKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=C(C=C4)C(=O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural motifs (ester groups, heterocyclic cores, and substituents):

Table 1: Key Structural Features of Comparable Compounds
Compound Name Ester Group Core Structure Substituent/Functional Group Potential Applications
Target Compound Methyl Benzothiazole-pyrazolone (Z)-ethylideneamino linker Research/Pharmaceutical candidate
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate (Compound 2, ) Ethyl Benzimidazole Benzyl(2-hydroxyethyl)amino Prodrug design, hydrolysis studies
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate, ) Ethyl Phenethylamino benzoate Pyridazin-3-yl Receptor-binding studies
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate, ) Ethyl Phenethylthio benzoate 3-Methylisoxazol-5-yl Metabolic stability research

Critical Analysis of Differences

Ester Group Stability
  • Target Compound (Methyl Ester): Methyl esters generally exhibit slower hydrolysis rates compared to ethyl esters due to reduced steric hindrance and electronic effects. This enhances metabolic stability, making methyl esters preferable in prodrug design .
  • Ethyl Esters (Compounds 2, I-6230, I-6373): Ethyl esters, as seen in , are readily hydrolyzed under basic conditions (e.g., NaOH) to carboxylic acids. For example, Compound 2 is converted to its acid form (Compound 3) with 10% NaOH .
Heterocyclic Core Effects
  • The pyrazolone ring contributes to hydrogen-bonding capability, influencing solubility and crystal packing .
  • Benzimidazole (Compound 2): The benzimidazole core offers hydrogen-bonding sites (N–H groups), which may improve aqueous solubility compared to the target compound’s thiazole system .
  • Pyridazine/Isoxazole (I-series): Pyridazine (I-6230) and isoxazole (I-6373) substituents introduce distinct electronic profiles. Pyridazine’s electron-deficient nature contrasts with isoxazole’s mixed aromaticity, affecting binding interactions in biological systems .
Substituent Impact
  • Phenethylthio vs. Phenethylamino (I-6373 vs. I-6230): Thioether linkages (I-6373) may improve lipid solubility and membrane permeability compared to amino linkers (I-6230), albeit at the cost of metabolic susceptibility .

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